molecular formula C15H16N2O2 B6427467 2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one CAS No. 2034377-49-4

2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one

Cat. No.: B6427467
CAS No.: 2034377-49-4
M. Wt: 256.30 g/mol
InChI Key: HFOMKVZUAISDCK-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one (CAS 2034377-49-4, Molecular Weight: 256.30 g/mol) is a complex chemical compound designed for advanced research applications . Its structure features a rigid 2-oxa-5-azabicyclo[2.2.1]heptane scaffold—a bicyclic system combining oxygen and nitrogen atoms—which is linked via an ethanone bridge to a 1H-indol-1-yl group . This unique architecture is of significant interest in medicinal chemistry, as such bridged scaffolds may influence critical pharmacokinetic properties, including solubility and metabolic stability, making them valuable building blocks in drug discovery . The compound's molecular framework suggests potential for diverse scientific applications. The indole moiety is a common pharmacophore found in many biologically active molecules, and its combination with a constrained bicyclic core makes this compound a valuable intermediate for constructing more complex structures in chemistry and biology research . Furthermore, the structural attributes of the 2-oxa-5-azabicyclo[2.2.1]heptane core are being investigated in other contexts for their potential interaction with various biological targets, such as neurotransmitter receptors, indicating a broader research utility in developing central nervous system (CNS) active agents . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Researchers can leverage this compound as a key synthetic intermediate or as a core scaffold for generating a library of derivatized molecules for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-indol-1-yl-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15(17-8-13-7-12(17)10-19-13)9-16-6-5-11-3-1-2-4-14(11)16/h1-6,12-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOMKVZUAISDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which is used to construct the bicyclic framework. The indole moiety can be introduced through a variety of coupling reactions, such as the Pd-catalyzed C-N cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions, including palladium and copper catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives, while reduction of the bicyclic structure can yield simpler bicyclic compounds .

Scientific Research Applications

2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, it may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Substituents on the Ethanone Bridge

Phenyl vs. Indole Substituents
  • 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone (C₁₂H₁₃NO₂): Shares the same bicyclic core but replaces the indole with a phenyl group. This substitution reduces molecular weight (203.09 vs. ~243 for the target compound) and may decrease interactions with aromatic-binding biological targets .
  • 2-((1H-Indol-3-yl)thio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone (C₁₅H₁₆N₂O₂S): Introduces a thioether linkage at the indole-3 position.
Positional Isomerism in Indole Substitution
  • 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone (C₁₅H₁₆N₂OS): Replaces the oxygen atom in the bicyclic system with sulfur (2-thia-5-aza).

Bicyclic System Modifications

Heteroatom Variations
  • 2-Oxa-5-azabicyclo[2.2.1]heptane vs. 2-Thia-5-azabicyclo[2.2.1]heptane : Sulfur substitution increases the van der Waals radius and polarizability, which may influence interactions with hydrophobic binding pockets. For example, the thia analog (C₁₅H₁₆N₂OS) shows a molecular weight of 272.4, intermediate between the target compound and its phenyl-substituted analog .
Ring Size and Heteroatom Placement
  • Azabicyclo[2.2.2]octane Derivatives : describes (Z)-2-(1H-Indol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one, which has a larger bicyclic system ([2.2.2] vs. [2.2.1]). The expanded ring size may reduce steric hindrance but decrease metabolic stability due to increased flexibility .
  • 8-Azabicyclo[3.2.1]octane Systems : Compounds like those in (C₁₈H₂₀N₄O₃) feature a seven-membered bicyclic structure, offering distinct spatial arrangements for target engagement .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Features
Target Compound C₁₄H₁₅N₂O₂* ~243 1H-Indol-1-yl, 2-oxa-5-azabicyclo[2.2.1]heptane
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone C₁₂H₁₃NO₂ 203.09 Phenyl substituent, rigid bicyclic core
2-((1H-Indol-3-yl)thio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone C₁₅H₁₆N₂O₂S 288.4 Thioether linkage, indole-3 substitution
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone C₁₅H₁₆N₂OS 272.4 Sulfur in bicyclic system, indole-1 substitution
(Z)-2-(1H-Indol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one C₁₆H₁₅N₂O 259.3 Larger [2.2.2] bicyclic system, indole-3-ylmethylene group

*Assumed based on structural similarity.

Biological Activity

2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one, a compound with a complex bicyclic structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a bicyclic structure containing both oxygen and nitrogen atoms. Its molecular formula is C12H14N2O2C_{12}H_{14}N_{2}O_{2}, and it has a molecular weight of approximately 218.25 g/mol.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₂
Molecular Weight218.25 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of this compound is attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Notably, it has been observed to modulate the GABAergic system, which plays a crucial role in neurotransmission and could influence conditions such as anxiety and epilepsy.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines:

Cell LineIC₅₀ (µM)Reference
HeLa15
MCF720
A43110

The compound's mechanism involves inducing apoptosis through the activation of caspase pathways, which are critical for programmed cell death.

Neuroprotective Effects

In neuropharmacological assessments, this compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. It appears to enhance the expression of neuroprotective factors like BDNF (Brain-Derived Neurotrophic Factor), which is vital for neuronal survival and growth.

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against breast cancer cells highlighted its ability to inhibit cell proliferation significantly. The researchers reported that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent for breast cancer treatment .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of the compound in models of neurodegenerative diseases. The results indicated that it could reduce neuronal apoptosis and inflammation markers in vitro, supporting its potential use in treating conditions like Alzheimer's disease .

Q & A

Q. What are the critical steps for synthesizing 2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one, and how can purity be optimized?

  • Methodological Answer : The synthesis involves constructing the bicyclic core (2-oxa-5-azabicyclo[2.2.1]heptane) via cyclization reactions using amines and oxygen-containing precursors, followed by coupling the indole moiety via nucleophilic substitution or cross-coupling reactions. Key steps include:
  • Bicyclic Core Formation : Use of DIPEA (diisopropylethylamine) in DMSO or THF to facilitate cyclization under controlled temperatures (40–100°C) .
  • Indole Functionalization : Friedel-Crafts acylation or palladium-catalyzed coupling to attach the indole group .
  • Purification : High-Performance Liquid Chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile) ensures >95% purity. Process optimization via continuous flow reactors improves yield (typically 60–75%) .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., indole aromatic protons at δ 7.2–7.8 ppm) and confirm bicyclic scaffold connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (calculated for C₁₄H₁₅N₂O₂: 243.11 g/mol) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic system, with bond angles (e.g., N-C-O at ~109.5°) confirming the oxa-aza bridge .

Q. How do the functional groups influence reactivity in downstream derivatization?

  • Methodological Answer :
  • Indole NH Group : Participates in Buchwald-Hartwig amination or alkylation to introduce substituents (e.g., methyl, fluorine) for SAR studies .
  • Ketone (C=O) : Reduces to alcohol (NaBH₄) or undergoes Grignard reactions to form tertiary alcohols .
  • Bicyclic Amine : Reacts with acyl chlorides or sulfonyl chlorides to generate prodrugs or enhance bioavailability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :
  • Comparative SAR Analysis : Test derivatives with modified indole substituents (e.g., 5-fluoro vs. 5-methoxy) against viral targets (e.g., Influenza A). Activity discrepancies often arise from steric hindrance or electronic effects .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with viral proteases (e.g., RSV F protein). Mismatches between in silico predictions and in vitro data may indicate off-target effects .
  • Meta-Analysis : Aggregate data from analogs (e.g., thioether vs. sulfone variants) to identify trends. For example, sulfone derivatives show 20% higher antiviral potency due to improved target binding .

Q. How can reaction mechanisms for key transformations (e.g., cyclization) be experimentally validated?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Replace ¹H with ²H in the bicyclic amine to probe rate-determining steps in cyclization .
  • Intermediate Trapping : Use low-temperature NMR (−40°C) to isolate and characterize reactive intermediates (e.g., enolate species) during ketone functionalization .
  • DFT Calculations : Gaussian 16 simulations map energy profiles for cyclization pathways, identifying transition states (e.g., ΔG‡ ≈ 25 kcal/mol for oxa-aza bridge formation) .

Q. What methodologies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Methodological Answer :
  • LogP Optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) via late-stage functionalization to reduce LogP from ~3.5 to <2.5, enhancing aqueous solubility .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., indole oxidation). Block vulnerable sites with deuterium or fluorine .
  • Prodrug Design : Convert the ketone to a phosphate ester for improved oral bioavailability, with enzymatic cleavage in plasma .

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